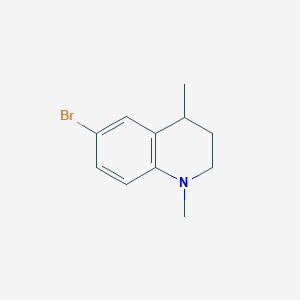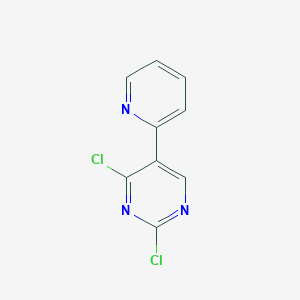
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is a synthetic organic compound belonging to the furan family It is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 2nd position, and a carboxylate group at the 3rd position of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate typically involves the bromination of a furan derivative followed by esterification. One common method starts with the bromination of 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed
Substitution: Ethyl 5-amino-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate.
Reduction: Ethyl 5-bromo-2-(2-ethoxy-2-hydroxyethyl)furan-3-carboxylate.
Oxidation: Ethyl 5-bromo-2-(2-ethoxy-2-oxoethyl)furan-3,4-dicarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-Bromo-2-(2-hydroxy-2-oxoethyl)furan-3-carboxylate: Similar structure but with a hydroxyl group instead of an ethoxy group.
Ethyl 5-Bromo-2-(2-methoxy-2-oxoethyl)furan-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 5-Bromo-2-(2-oxoethyl)furan-3-carboxylate: Lacks the ethoxy group.
Uniqueness
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is unique due to the presence of both the bromine and ethoxy groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and the exploration of diverse applications in various fields.
Propiedades
Fórmula molecular |
C11H13BrO5 |
|---|---|
Peso molecular |
305.12 g/mol |
Nombre IUPAC |
ethyl 5-bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate |
InChI |
InChI=1S/C11H13BrO5/c1-3-15-10(13)6-8-7(5-9(12)17-8)11(14)16-4-2/h5H,3-4,6H2,1-2H3 |
Clave InChI |
ODDNPEYHTDYZIH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=C(O1)Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13667285.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13667306.png)

![5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667322.png)








